3-(4-Bromo-2-fluorophenyl)acrylaldehyde
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Overview
Description
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-bromo-2-fluorobenzaldehyde.
Wittig Reaction: The aldehyde group of 4-bromo-2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the acrylaldehyde moiety.
Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Advanced techniques such as continuous flow synthesis and mechanochemical methods may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromo or fluoro substituents.
Major Products
The major products formed from these reactions include 3-(4-Bromo-2-fluorophenyl)acrylic acid, 3-(4-Bromo-2-fluorophenyl)propanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The bromo and fluoro substituents may enhance its reactivity and specificity towards certain targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness
3-(4-Bromo-2-fluorophenyl)acrylaldehyde is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H6BrFO |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H/b2-1+ |
InChI Key |
PICKKTXRNLIECT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC=O |
Origin of Product |
United States |
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